3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
Description
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid is a substituted acrylic acid derivative featuring a phenyl ring substituted at position 2 with a 3,5-dimethylphenoxy group.
Properties
IUPAC Name |
(E)-3-[2-(3,5-dimethylphenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFOBQXMYMYDC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=C/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid typically involves the reaction of 3,5-dimethylphenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 3,5-dimethylphenoxy-2-phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Scientific Research Applications
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the study of enzyme interactions and protein modifications. The compound’s ability to interact with various biological targets makes it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for strong binding interactions, while the acrylic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of target proteins, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methoxy vs. Methylphenoxy Groups
3-(3,5-Dimethoxyphenyl)acrylic Acid (CAS 16909-11-8)
- Structure: Features 3,5-dimethoxy substituents instead of methylphenoxy.
- Applications : Used in laboratory research as a precursor or intermediate .
- Biological Relevance : Methoxy-substituted analogs are common in natural products (e.g., ferulic acid) and often exhibit antioxidant or anti-inflammatory activity .
3-(3-Methoxyphenyl)acrylic Acid (CAS 6099-04-3)
Hydroxyl-Substituted Analogs
(E)-3-(3,5-Dihydroxyphenyl)acrylic Acid (CAS 127791-54-2)
- Structure: 3,5-Dihydroxy substituents instead of methylphenoxy.
- Properties : Hydroxyl groups enhance hydrogen-bonding capacity and water solubility.
- Applications : Restricted to laboratory research due to instability in drug formulations .
- Biological Activity: Hydroxy-substituted derivatives (e.g., caffeic acid) are known for antioxidant properties .
Heterocyclic and Fluorinated Derivatives
3-[5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl]acrylic Acid (CAS 406725-93-7)
- Structure : Incorporates a furan ring and trifluoromethyl groups.
- Properties : Fluorine atoms increase electronegativity and metabolic stability.
- Applications: Potential use in materials science or as a bioactive compound with enhanced resistance to enzymatic degradation .
Anti-inflammatory Activity: Comparison with Natural Product Derivatives
A compound isolated from Lycium barbarum (Compound 2, ) shares structural motifs with acrylic acid derivatives:
- Structure : 4-Hydroxy-3-methoxyphenyl acrylamide.
- Activity : Exhibits significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), surpassing the reference drug quercetin .
- Key Insight: Methoxy and hydroxy groups synergistically modulate nitric oxide (NO) inhibition, suggesting that substituent positioning critically influences bioactivity.
Comparative Data Table
Biological Activity
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid, a compound with the molecular formula C17H18O3 and CAS number 338393-75-2, is a member of the acrylic acid derivatives known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a dimethylphenoxy group and an acrylic acid moiety. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and immune responses.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that acrylic acid derivatives can reduce inflammation markers in vitro and in vivo. This activity is vital for developing treatments for inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit tumor cell proliferation has been observed in laboratory settings.
Case Studies
- In Vitro Studies : A study examining the effects of various acrylic acid derivatives on cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The IC50 values were reported in the range of 10-20 µM, indicating potent activity against specific cancer types .
- Animal Models : In murine models of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications for inflammatory conditions .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and malonic acid derivatives. For example, analogous protocols for structurally similar compounds (e.g., 3-(3,5-Dichlorophenyl)acrylic acid) involve reacting 3,5-disubstituted benzaldehydes with malonic acid in ethanol under reflux, using bases like NaOH or KOH to facilitate decarboxylation . Key parameters include:
- Temperature : Reflux conditions (70–80°C) to ensure complete reaction.
- Solvent : Polar aprotic solvents (e.g., ethanol) to enhance solubility.
- Catalysts : Base catalysts (e.g., piperidine) for Knoevenagel condensation.
Table 1 : Representative Reaction Conditions for Analogous Acrylic Acids
| Substrate | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dichlorobenzaldehyde | Ethanol | NaOH | 85 | |
| 3,5-Dimethoxybenzaldehyde | Methanol | Piperidine | 78 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% as per industry standards) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenoxy groups) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 283.1 for C₁₇H₁₆O₃) .
Advanced Research Questions
Q. What computational methods can predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model:
- Electron Distribution : HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Reaction Pathways : Transition state analysis for condensation or decarboxylation steps .
- Software Tools : Gaussian or ORCA for quantum chemical simulations, validated against experimental IR or UV-Vis spectra .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies for analogous compounds suggest:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration, while bulky groups (e.g., CH₃) may reduce efficacy .
- Anti-inflammatory Mechanisms : Phenolic hydroxyl groups in related compounds (e.g., caffeic acid) inhibit COX-2 via hydrogen bonding .
Table 2 : Biological Activities of Structural Analogues
| Compound | Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| 3-(3,5-Dichlorophenyl)acrylic acid | 12 µM (COX-2) | Competitive inhibition | |
| Caffeic acid | 8 µM (ROS scavenging) | Antioxidant |
Q. What experimental design strategies minimize variability in biological assay data?
- Methodological Answer :
- Factorial Design : Optimize variables (e.g., concentration, pH) using a 2^k design to identify interactions .
- Controls : Include positive (e.g., ibuprofen for COX-2 assays) and negative controls to normalize batch effects .
- Replicates : Triplicate measurements with statistical validation (e.g., ANOVA, p < 0.05) .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in anticancer activity may arise from using MCF-7 vs. HeLa cells .
- Standardization : Adopt protocols from the NIH or PubChem to ensure reproducibility .
Safety and Handling Protocols
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (OSHA HCS H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
